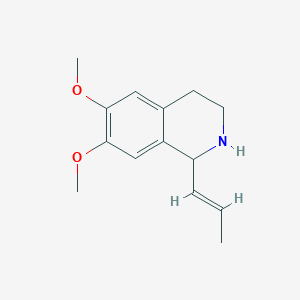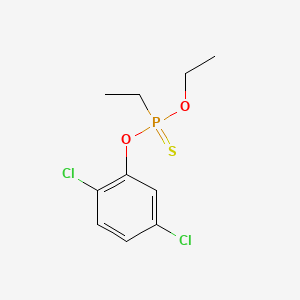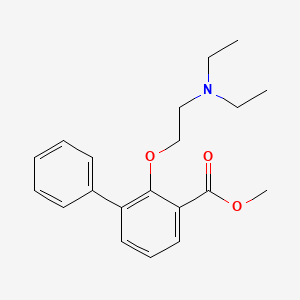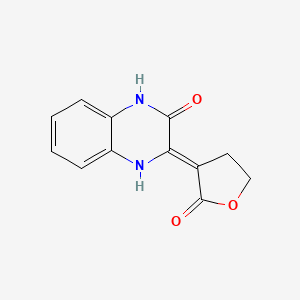
6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a propenyl group at the 1 position on the tetrahydroisoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.
Formation of Isoquinoline Ring: The key step involves the formation of the isoquinoline ring through a Pictet-Spengler reaction, where the 6,7-dimethoxy-1-tetralone reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Introduction of Propenyl Group: The propenyl group is introduced via a Wittig reaction, where the intermediate isoquinoline is treated with a suitable phosphonium ylide.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the isoquinoline ring or the propenyl group, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the propenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Epoxides, aldehydes, and carboxylic acids.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or nucleophile-substituted isoquinolines.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
- 6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-(1-propenyl)-isoquinoline
Comparison:
- Structural Differences: The primary difference lies in the degree of saturation of the isoquinoline ring.
- Unique Properties: 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-[(E)-prop-1-enyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h4-5,8-9,12,15H,6-7H2,1-3H3/b5-4+ |
Clé InChI |
UOCYGISMICKYAI-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/C1C2=CC(=C(C=C2CCN1)OC)OC |
SMILES canonique |
CC=CC1C2=CC(=C(C=C2CCN1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)





![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)

![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)

![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)

